An In-depth Technical Guide to (R)-1,3-Dimethylpiperazine: A Chiral Building Block for Modern Drug Discovery
An In-depth Technical Guide to (R)-1,3-Dimethylpiperazine: A Chiral Building Block for Modern Drug Discovery
Introduction: The Significance of Chiral Piperazines in Medicinal Chemistry
The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4, is a cornerstone of modern medicinal chemistry.[1][2] Its unique physicochemical properties, including its ability to serve as a basic and hydrophilic anchor, make it a "privileged scaffold" in drug design. This scaffold is integral to a wide array of therapeutics, from antipsychotics to kinase inhibitors.[1] While N-substituted piperazines have been extensively explored, the introduction of stereocenters onto the carbon backbone of the ring has opened new avenues for creating structurally complex and highly specific drug candidates.[3]
This guide focuses on (R)-1,3-Dimethylpiperazine , a chiral building block of increasing importance. The presence of a methyl group at the C3 position introduces a defined stereocenter, transforming the achiral piperazine core into a valuable synthon for constructing enantiomerically pure pharmaceuticals.[3][4] The precise three-dimensional arrangement of substituents offered by this molecule is critical for optimizing interactions with biological targets, potentially enhancing therapeutic efficacy and reducing off-target side effects.[4] This document provides a comprehensive overview of its chemical properties, structure, synthesis, characterization, and applications for professionals in pharmaceutical research and development.
Physicochemical and Structural Properties
(R)-1,3-Dimethylpiperazine is a chiral secondary amine, typically appearing as a liquid at room temperature.[5] Its structure is defined by a piperazine ring with a methyl group on one nitrogen (N1) and another methyl group on an adjacent carbon (C3), with the C3 position possessing an (R) absolute configuration.
Core Structural Features
The IUPAC name for this compound is (3R)-1,3-dimethylpiperazine.[3] The key structural feature is the stereocenter at C3. This chirality has a significant impact on the molecule's reactivity. The two nitrogen atoms are no longer chemically equivalent; the N1 nitrogen is tertiary and adjacent to the chiral center, making it more sterically hindered than the secondary N4 nitrogen.[3] This inherent steric and electronic difference is a critical feature that can be exploited for regioselective functionalization, allowing chemists to selectively modify the N4 position.
Quantitative Physicochemical Data
The following table summarizes the key physicochemical properties of (R)-1,3-Dimethylpiperazine.
| Property | Value | Reference(s) |
| CAS Number | 1033717-21-3 | [5],[6] |
| Molecular Formula | C₆H₁₄N₂ | [5],[3],[7] |
| Molecular Weight | 114.19 g/mol | [5],[7] |
| Appearance | Liquid | [5] |
| Boiling Point | 147.9 ± 8.0 °C (at 760 mmHg) | [5] |
| Density | 0.855 ± 0.06 g/cm³ (Predicted) | [5] |
| Flash Point | 45.7 ± 9.4 °C | [5] |
| Refractive Index | n20/D 1.409 (lit.) | [5] |
| Storage | 2-8 °C, protect from light | [5] |
Synthesis and Purification
The asymmetric synthesis of C-substituted piperazines is a field of active research, driven by the demand for enantiopure building blocks in drug discovery.[3] A common and effective strategy is "chiral pool" synthesis, which utilizes readily available, inexpensive, and enantiomerically pure starting materials, such as amino acids.[3]
Representative Synthetic Protocol: Chiral Pool Synthesis from D-Alanine
This protocol outlines a representative multi-step synthesis of (R)-1,3-Dimethylpiperazine starting from D-Alanine. The choice of D-Alanine as the chiral precursor directly establishes the desired (R)-stereochemistry at the C3 position of the final piperazine ring.
Step 1: N-Benzylation and Reduction of D-Alanine
-
Reaction: Suspend D-Alanine in a suitable solvent like methanol. Add benzaldehyde and a reducing agent such as sodium cyanoborohydride (NaBH₃CN) portion-wise while maintaining a neutral to slightly acidic pH with acetic acid.
-
Rationale: This step introduces a benzyl group onto the nitrogen atom. The benzyl group serves as a protecting group that can be removed later under hydrogenolysis conditions. Reductive amination is a robust and high-yielding method for this transformation.
-
Work-up: Quench the reaction, remove the solvent under reduced pressure, and extract the N-benzyl-D-alanine product.
Step 2: Amide Coupling with N-methyl-2-aminoethanol
-
Reaction: Activate the carboxylic acid of N-benzyl-D-alanine using a peptide coupling reagent (e.g., HATU, HOBt/EDC). Add N-methyl-2-aminoethanol and a non-nucleophilic base like diisopropylethylamine (DIPEA) in a solvent such as dichloromethane (DCM).
-
Rationale: This step builds the carbon-nitrogen backbone required for the piperazine ring. Peptide coupling reagents are used to form the amide bond efficiently and with minimal side reactions.
Step 3: Intramolecular Cyclization via Mitsunobu Reaction
-
Reaction: Dissolve the product from Step 2 in an anhydrous solvent like THF. Add triphenylphosphine (PPh₃) followed by the dropwise addition of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) at 0 °C.
-
Rationale: The Mitsunobu reaction is a powerful method for achieving intramolecular cyclization by converting the terminal hydroxyl group into a good leaving group, which is then displaced by the amide nitrogen. This reaction proceeds with inversion of configuration at the alcohol carbon, but since the chiral center is not at this position, it does not affect the stereochemistry at C3.
Step 4: Reduction of the Piperazinone Ring
-
Reaction: Dissolve the cyclized piperazinone in an anhydrous ether solvent (e.g., THF, Diethyl ether). Add a strong reducing agent like lithium aluminum hydride (LiAlH₄) carefully at 0 °C and then allow the reaction to proceed at reflux.
-
Rationale: LiAlH₄ is a potent reducing agent capable of reducing both the amide carbonyl and any remaining ester groups to the corresponding amines and alcohols, respectively, yielding the piperazine ring.
Step 5: N-Methylation and Deprotection
-
Reaction: The product from Step 4 can be N-methylated using the Eschweiler-Clarke reaction, which involves treating the secondary amine with formaldehyde and formic acid.[8] Following methylation, the N-benzyl protecting group is removed by catalytic hydrogenolysis (H₂ gas, Pd/C catalyst).
-
Rationale: The Eschweiler-Clarke reaction is a classic and effective method for exhaustive methylation of amines.[8] Catalytic hydrogenolysis is the standard method for cleaving benzyl groups from nitrogen atoms without affecting other parts of the molecule.
Synthesis Workflow Diagram
Caption: Chiral pool synthesis workflow for (R)-1,3-Dimethylpiperazine.
Purification and Characterization Protocol
-
Initial Purification: After the final synthetic step, perform an aqueous workup to remove inorganic salts and water-soluble reagents. The crude product is typically extracted into an organic solvent.
-
Distillation: As a liquid with a boiling point around 148 °C, fractional distillation under atmospheric or reduced pressure is an effective method for purification on a larger scale.
-
Chromatography: For high-purity samples required for research, column chromatography on silica gel can be employed. A solvent system with increasing polarity (e.g., a gradient of methanol in dichloromethane with a small amount of ammonium hydroxide to prevent streaking) is typically effective.
-
Final Characterization: The purity and identity of the final product must be confirmed.
-
NMR Spectroscopy: ¹H and ¹³C NMR to confirm the structure and assess purity.
-
Mass Spectrometry: To confirm the molecular weight.
-
Chiral HPLC/GC: To determine the enantiomeric purity (enantiomeric excess, %ee). This is a critical self-validating step to ensure the stereochemical integrity of the synthesis.
-
Spectroscopic Characterization
Advanced spectroscopic techniques are essential for the unambiguous structural confirmation and stereochemical assignment of (R)-1,3-Dimethylpiperazine.[3] While specific spectra are proprietary to manufacturers, the expected characteristics can be predicted based on established principles.[9][10]
-
¹H NMR: The proton NMR spectrum is expected to be complex due to the lack of symmetry. Key predicted signals include:
-
A singlet for the N1-methyl protons.
-
A doublet for the C3-methyl protons, coupled to the adjacent proton at C3.
-
A multiplet for the methine proton at the C3 chiral center.
-
Multiple distinct multiplets for the six non-equivalent methylene protons on the piperazine ring.
-
A broad singlet for the N4-H proton, which may exchange with D₂O.
-
-
¹³C NMR: The ¹³C NMR spectrum should show six distinct signals, corresponding to the six unique carbon atoms in the molecule (two methyl carbons and four ring carbons).
-
Mass Spectrometry (MS): The electron impact (EI) mass spectrum would show a molecular ion (M⁺) peak at m/z = 114. Common fragmentation patterns would involve the loss of methyl groups and cleavage of the piperazine ring.
-
Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands:
-
C-H stretching vibrations from the methyl and methylene groups just below 3000 cm⁻¹.
-
N-H stretching for the secondary amine (N4) as a moderate band around 3300-3500 cm⁻¹.
-
C-N stretching vibrations in the 1000-1250 cm⁻¹ region.
-
Analytical Workflow Diagram
Caption: Analytical workflow for purity and identity confirmation.
Applications in Research and Drug Development
(R)-1,3-Dimethylpiperazine serves as a crucial starting material and intermediate in the synthesis of complex, enantiomerically pure molecules for pharmaceutical applications.[3][5]
-
Chiral Building Block: Its primary application is as a chiral synthon. By incorporating (R)-1,3-Dimethylpiperazine, drug development professionals can introduce a specific stereocenter, which is often essential for achieving the desired pharmacological activity.[4] This is particularly relevant for treatments targeting the central nervous system, such as antidepressants and antipsychotics.[4]
-
Scaffold for Library Synthesis: The two distinct nitrogen atoms allow for sequential and regioselective functionalization. This makes the molecule an excellent scaffold for creating libraries of diverse compounds for high-throughput screening in drug discovery programs. For instance, the more accessible N4 position can be functionalized first, followed by modification at the more hindered N1 position if desired.
-
Reagent in Organic Synthesis: It is employed in advanced organic reactions. A notable example is its use as a ligand or reactant in palladium-catalyzed Buchwald-Hartwig C-N cross-coupling reactions, a powerful method for forming carbon-nitrogen bonds.[3]
Role in a Hypothetical Drug Synthesis Pathway
Caption: Use of (R)-1,3-Dimethylpiperazine in a drug synthesis pathway.
Safety, Handling, and Storage
As with all chemical reagents, proper safety protocols must be strictly followed when handling (R)-1,3-Dimethylpiperazine. The GHS classification for the general 1,3-dimethylpiperazine isomer indicates significant hazards.[7]
-
Hazards:
Safe Handling Protocol
-
Engineering Controls: Handle only inside a certified chemical fume hood to avoid inhalation of vapors.[11]
-
Personal Protective Equipment (PPE):
-
Handling:
-
Keep away from heat, sparks, open flames, and other ignition sources.[13]
-
Use non-sparking tools and ground all equipment to prevent static discharge.[11]
-
Avoid contact with skin, eyes, and clothing. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[13]
-
Avoid contact with incompatible materials such as strong oxidizing agents and strong acids.[12]
-
-
Storage:
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Conclusion
(R)-1,3-Dimethylpiperazine is more than just a chemical intermediate; it is a key enabler in the quest for more selective and effective pharmaceuticals. Its defined stereochemistry, coupled with the versatile reactivity of the piperazine core, provides medicinal chemists with a powerful tool for navigating complex molecular architectures. Understanding its properties, synthesis, and handling is essential for leveraging its full potential in the development of next-generation therapeutics. As the demand for enantiopure drugs continues to grow, the importance of chiral building blocks like (R)-1,3-Dimethylpiperazine in the pharmaceutical landscape is set to increase significantly.
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